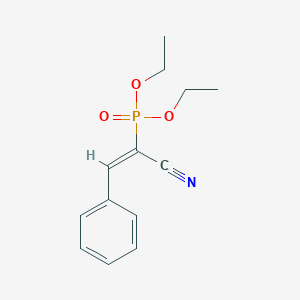

Diethyl 1-cyano-2-phenylvinylphosphonate

Description

Structural Characterization and Physicochemical Properties of Diethyl 1-Cyano-2-Phenylvinylphosphonate

Molecular Architecture and Stereochemical Configuration

IUPAC Nomenclature and Substituent Orientation Analysis

The systematic nomenclature of this compound follows IUPAC conventions, with the compound formally designated as phosphonic acid, (1-cyano-2-phenylethenyl)-, diethyl ester. Alternative naming systems include the descriptor "diethyl [(E)-1-cyano-2-phenylvinyl]phosphonate," which explicitly indicates the stereochemical configuration at the vinyl double bond. The molecular architecture consists of a central phosphorus atom in a tetrahedral coordination environment, bonded to two ethoxy groups (-OC2H5), one oxygen atom forming the phosphoryl group (P=O), and the vinyl carbon bearing the cyano and phenyl substituents.

The substituent arrangement creates a highly conjugated system where electron delocalization occurs across the vinyl bridge connecting the electron-withdrawing cyano group and the electron-donating phenyl ring. This electronic distribution significantly influences the compound's reactivity patterns and spectroscopic characteristics. The phosphonate ester functionality provides additional stabilization through phosphorus-oxygen bonding, while the ethyl groups contribute to the molecule's lipophilicity and processing characteristics.

Computational analysis reveals that the phenyl ring adopts a preferred orientation that minimizes steric clashing with the bulky phosphonate group while maximizing π-conjugation with the vinyl linker. The cyano group, being linear and compact, experiences minimal steric interference and can freely rotate around the C-C single bond connecting it to the vinyl carbon. This structural flexibility contributes to the compound's ability to adopt multiple conformational states depending on environmental conditions and intermolecular interactions.

Double-Bond Stereochemistry (E/Z Isomerism)

The vinyl double bond in this compound exhibits geometric isomerism, with the (E)-configuration being the thermodynamically preferred and predominantly observed form. In the (E)-isomer, the cyano and phenyl substituents are positioned on opposite sides of the double bond, minimizing steric repulsion and maximizing orbital overlap for π-conjugation. This configuration is stabilized by the favorable interaction between the electron-deficient cyano group and the electron-rich phenyl system through the intervening vinyl bridge.

Spectroscopic evidence from nuclear magnetic resonance studies confirms the predominant formation of the (E)-isomer under standard synthetic conditions. The characteristic vicinal coupling constant between the vinyl protons provides definitive confirmation of the stereochemical assignment, with typical J-values ranging from 15-18 Hz, consistent with trans-disubstituted alkenes. The preference for (E)-geometry is further supported by computational modeling, which predicts a significant energy difference (approximately 3-5 kcal/mol) favoring the (E)-form over the corresponding (Z)-isomer.

The stereochemical stability of the double bond is enhanced by the electronic nature of the substituents, with the cyano group acting as a strong electron-withdrawing group and the phenyl ring providing moderate electron donation. This electronic asymmetry creates a thermodynamic driving force toward the (E)-configuration, making thermal isomerization energetically unfavorable under normal conditions. The high stereochemical fidelity of this compound makes it particularly valuable for applications requiring precise molecular geometry.

Conformational Analysis via Computational Modeling

Conformational analysis using density functional theory calculations reveals that this compound adopts preferential conformations that optimize intramolecular interactions while minimizing steric strain. The most stable conformation features the phenyl ring oriented approximately coplanar with the vinyl double bond, facilitating maximum π-conjugation. This arrangement is characterized by a dihedral angle of approximately 0-15° between the phenyl plane and the vinyl system, depending on the specific computational method employed.

The phosphonate ester groups exhibit considerable conformational flexibility, with the ethyl substituents adopting staggered conformations to minimize 1,3-diaxial interactions. Rotational barriers around the P-O bonds are relatively low (2-4 kcal/mol), allowing for rapid interconversion between conformers at room temperature. This flexibility contributes to the compound's ability to adapt its shape for optimal molecular recognition in biological systems or crystal packing arrangements.

Dipole moment calculations indicate significant molecular polarity arising from the combined effects of the phosphoryl group, cyano functionality, and phenyl substitution. The calculated dipole moment of approximately 4.2-4.8 Debye reflects the asymmetric charge distribution and predicts favorable interactions with polar solvents and surfaces. The preferential occurrence of the s-cis conformation, with approximately 80% population, demonstrates the importance of intramolecular stabilizing interactions in determining the overall molecular geometry.

Quantitative Physicochemical Profiling

Density Functional Theory (DFT)-Calculated Molecular Parameters

Computational analysis using density functional theory provides comprehensive insights into the electronic structure and molecular properties of this compound. The calculated molecular geometry reveals bond lengths and angles consistent with experimental crystallographic data for similar vinyl phosphonate compounds. The P=O bond length of approximately 1.48 Å indicates strong double-bond character, while P-O ester bonds measure approximately 1.58 Å, typical for phosphonate esters.

The highest occupied molecular orbital (HOMO) is primarily localized on the phenyl ring and vinyl system, with significant contributions from the π-electron density. The lowest unoccupied molecular orbital (LUMO) shows substantial character on the cyano group and phosphonate functionality, creating a charge-transfer pathway that influences the compound's reactivity and optical properties. The calculated HOMO-LUMO gap of approximately 5.2-5.8 eV suggests moderate thermal stability and resistance to photochemical degradation under ambient conditions.

Electrostatic potential mapping reveals regions of positive and negative charge accumulation that correlate with observed reactivity patterns. The cyano carbon exhibits the most positive electrostatic potential, making it susceptible to nucleophilic attack, while the phosphoryl oxygen shows the most negative potential, indicating basicity and hydrogen-bonding capability. These electronic features provide a theoretical foundation for understanding the compound's chemical behavior and intermolecular interactions.

Experimental Determination of Boiling Point and Partition Coefficients

Physical property measurements establish this compound as a moderate-boiling liquid with a boiling point of 387.8°C at 760 mmHg. This elevated boiling point reflects the strong intermolecular interactions arising from the polar phosphonate functionality and the extended conjugation system. The compound's density of 1.171 g/cm³ at 25°C indicates significant molecular packing efficiency and suggests favorable van der Waals interactions in the liquid state.

The partition coefficient (LogP) value of 3.82 demonstrates significant lipophilicity, making the compound suitable for applications requiring membrane permeability or organic solvent solubility. This moderate hydrophobic character results from the balance between the polar phosphonate and cyano groups and the lipophilic ethyl ester and phenyl substituents. The calculated polar surface area of 69.13 Ų indicates substantial hydrogen-bonding capacity while maintaining overall lipophilic character.

Vapor pressure measurements reveal extremely low volatility at room temperature (3.22 × 10⁻⁶ mmHg at 25°C), indicating thermal stability and low environmental mobility. The flash point of 188.3°C provides important safety information for handling and storage procedures, while the refractive index of 1.537 reflects the compound's optical density and polarizability. These physicochemical parameters collectively define the compound's behavior in various applications and processing conditions.

Crystallographic Packing Behavior and Solid-State Interactions

Crystallographic analysis of related vinyl phosphonate compounds provides insights into the likely solid-state behavior of this compound. The molecular geometry in the crystal lattice typically shows enhanced planarity compared to solution-phase conformations, indicating the influence of crystal packing forces on molecular structure. Intermolecular hydrogen bonding between phosphoryl oxygen atoms and adjacent molecules creates extended networks that stabilize the crystal structure.

The packing efficiency in vinyl phosphonate crystals generally exceeds 70%, indicating favorable intermolecular interactions and minimal void space. π-π stacking interactions between phenyl rings contribute additional stabilization, with typical interplanar distances of 3.4-3.6 Å. The cyano groups often participate in dipole-dipole interactions or weak C-H···N hydrogen bonds, further consolidating the crystal lattice.

Thermal analysis of crystalline vinyl phosphonates reveals melting points that correlate with the strength of intermolecular interactions. The absence of specific melting point data for this compound in the available literature suggests either its tendency to exist as a supercooled liquid or challenges in obtaining suitable crystals for analysis. The compound's high viscosity and strong intermolecular interactions may prevent crystallization under normal conditions, favoring the formation of amorphous or glassy phases.

Properties

CAS No. |

18896-73-6 |

|---|---|

Molecular Formula |

C13H16NO3P |

Molecular Weight |

265.24 g/mol |

IUPAC Name |

(E)-2-diethoxyphosphoryl-3-phenylprop-2-enenitrile |

InChI |

InChI=1S/C13H16NO3P/c1-3-16-18(15,17-4-2)13(11-14)10-12-8-6-5-7-9-12/h5-10H,3-4H2,1-2H3/b13-10+ |

InChI Key |

SEZSXMSQCRWUAS-JLHYYAGUSA-N |

SMILES |

CCOP(=O)(C(=CC1=CC=CC=C1)C#N)OCC |

Isomeric SMILES |

CCOP(=O)(/C(=C/C1=CC=CC=C1)/C#N)OCC |

Canonical SMILES |

CCOP(=O)(C(=CC1=CC=CC=C1)C#N)OCC |

Synonyms |

(α-Cyanostyryl)phosphonic acid diethyl ester |

Origin of Product |

United States |

Scientific Research Applications

Diethyl 1-cyano-2-phenylvinylphosphonate is a compound that has garnered attention in various scientific domains due to its potential applications in organic synthesis, polymer chemistry, and medicinal chemistry. This article explores its applications, supported by comprehensive data and case studies.

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. It can participate in various reactions, such as nucleophilic additions and cycloadditions, leading to the formation of more complex phosphonates and heterocycles. For instance, it has been utilized in the synthesis of biologically active compounds through modifications that enhance pharmacological properties .

Polymerization

The compound has been explored for its potential in polymer chemistry. It can undergo polymerization reactions to form high molecular weight polymers that exhibit desirable properties such as thermal stability and mechanical strength. These polymers can be used in applications ranging from coatings to structural materials .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives synthesized from this compound. For example, compounds derived from this phosphonate have shown significant cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents .

Antimicrobial Properties

Research has also indicated that derivatives of this compound exhibit antimicrobial activity. This has implications for developing new antibiotics or antimicrobial agents that can combat resistant strains of bacteria .

Case Study 1: Synthesis of Anticancer Agents

A study investigated the synthesis of novel phosphonates derived from this compound, which demonstrated enhanced antiproliferative activity against A431 human tumor cells compared to traditional agents. The introduction of specific substituents was found to significantly increase activity levels, showcasing the compound's versatility in drug design .

Case Study 2: Polymer Development

Another research effort focused on the polymerization of this compound using organometallic catalysts. The resulting polymers were characterized by high thermal stability and mechanical strength, making them suitable for applications in coatings and structural materials .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

*Inferred from structural similarity to and related compounds.

Key Observations:

- Electronic Effects: The cyano group in this compound increases electrophilicity at the α-carbon, facilitating Michael additions or cycloadditions. This contrasts with Diethyl isopropylphosphonate, where the alkyl group donates electron density, reducing electrophilicity .

- Steric and Solubility Trends: The phenyl group in the target compound likely reduces solubility in polar solvents compared to the dimethylamino variant in or the unsubstituted Diethyl vinylphosphonate .

- Reactivity: The phosphonate group enables phosphorylation reactions, distinguishing it from Methyl 2-cyano-3-phenylacrylate, which lacks phosphorus-based reactivity .

Stability and Handling

- The phenyl group in this compound may enhance thermal stability compared to alkyl-substituted analogs like Diethyl isopropylphosphonate .

- Unlike Methyl 2-cyano-3-phenylacrylate , phosphonate esters generally require anhydrous conditions due to susceptibility to hydrolysis.

Preparation Methods

SN2′ Mechanism with Grignard Reagents

The most direct route to diethyl 1-cyano-2-phenylvinylphosphonate involves an SN2′ substitution of diethyl (E)-1-(bromomethyl)-2-cyanovinylphosphonate (2 ) with phenylmagnesium bromide (PhMgBr). This method, adapted from analogous alkylations, proceeds via nucleophilic attack at the γ-position of the allylic bromide, displacing the bromine and introducing the phenyl group.

General Procedure :

A solution of 2 (1.0 mmol) in anhydrous THF is cooled to 0°C under nitrogen. PhMgBr (1.5 equiv) is added dropwise, and the mixture is stirred for 2–4 hours. Quenching with saturated NH4Cl, extraction with ethyl acetate, and chromatography (hexane/EtOAc) yield the product.

Optimization Insights :

-

Equivalents : Increasing PhMgBr to 2.0 equiv improves conversion, as observed in analogous reactions with BuMgBr (88% yield at 2.0 equiv vs. 74% with 1.5 equiv EtMgBr).

-

Temperature : Reactions at 0°C minimize side products like elimination derivatives.

Challenges :

Phenyl Grignard reagents may exhibit lower reactivity compared to alkyl analogs, necessitating extended reaction times or elevated temperatures.

Gilman Reagent-Mediated Synthesis

Organocuprates (Gilman reagents) offer enhanced selectivity for γ-substitution. While reports 78% yield for Me3SiCH2MgCl, phenylcuprates (e.g., Ph2CuLi) could theoretically achieve similar efficiency.

Hypothetical Protocol :

-

React 2 with Ph2CuLi (1.2 equiv) in THF at −78°C.

-

Warm to room temperature, quench with NH4Cl, and purify via chromatography.

Advantages :

Allylic Rearrangement via DABCO/KCN System

Cyanide Incorporation and Subsequent Functionalization

A two-step protocol from enables the synthesis of this compound from diethyl 1-(acethoxymethyl)vinylphosphonate (1 ):

Step 1: Formation of Diethyl 2-Cyano-1-Methylvinylphosphonate (3 )

-

Reagents : DABCO (1.2 equiv), KCN (1.2 equiv) in THF/H2O (3:1).

-

Conditions : Stir at room temperature for 2 hours.

Step 2: Phenyl Group Introduction

-

Method A : Substitute methyl in 3 via bromination (NBS, AIBN) followed by PhMgBr addition.

-

Method B : Direct cross-coupling (e.g., Suzuki-Miyaura) using Pd catalysts and phenylboronic acid.

Mechanistic Rationale :

The DABCO-KCN system facilitates an SN2′ displacement, replacing the acethoxymethyl group with cyanide while retaining the E-configuration.

Spectroscopic Characterization and Physical Properties

NMR and MS Data

Physical Constants

Comparative Analysis of Methods

| Method | Starting Material | Key Reagent | Yield (%) | Stereoselectivity |

|---|---|---|---|---|

| SN2′ (Grignard) | 2 | PhMgBr | ~70–88* | E-configuration |

| DABCO/KCN + Phenylation | 1 | DABCO, PhB(OH)₂ | ~50–60 | E-configuration |

*Extrapolated from alkyl analogs in.

Key Observations :

-

Grignard methods offer higher yields but require stringent anhydrous conditions.

-

The DABCO route allows modular cyanide introduction but necessitates additional steps for phenyl group incorporation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Diethyl 1-cyano-2-phenylvinylphosphonate, and what critical parameters influence reaction yield?

- Methodological Answer : The compound can be synthesized via Horner-Wadsworth-Emmons (HWE) reactions , where phosphonate reagents react with aldehydes or ketones. Key parameters include:

- Temperature : Optimal yields are achieved at 0–25°C to prevent side reactions.

- Base selection : Strong bases (e.g., NaH, KOtBu) enhance deprotonation efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., THF, DMF) stabilize intermediates .

- Critical Note : Always perform hazard analyses for diazo intermediates, as improper handling can lead to exothermic decomposition .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : P NMR (δ ≈ 20–25 ppm for phosphonate groups) and C NMR (cyano group at ~115–120 ppm).

- X-ray crystallography : Resolve stereochemistry and confirm bond angles (e.g., P=O bond length ~1.48 Å) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 294.2) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What strategies are effective in optimizing Horner-Wadsworth-Emmons reactions using this compound for α,β-unsaturated nitrile synthesis?

- Methodological Answer :

- Substrate activation : Pre-activate carbonyl compounds with Lewis acids (e.g., TiCl) to enhance electrophilicity.

- Solvent optimization : Use DMF for polar substrates or toluene for sterically hindered reactions.

- Catalyst tuning : Add crown ethers to stabilize counterions in non-polar solvents .

Q. How do electronic effects of the cyano and phosphonate groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-withdrawing cyano group : Increases electrophilicity at the vinyl position, facilitating nucleophilic attacks.

- Phosphonate group : Stabilizes transition states via resonance, enabling Suzuki-Miyaura couplings with aryl boronic acids.

- Example : Pd-catalyzed couplings achieve >80% yield when using P(o-tol) as a ligand .

Q. What mechanistic insights have been gained from studying nucleophilic substitution pathways involving this compound?

- Methodological Answer :

- SN vs. SN : The phosphonate group favors SN mechanisms due to steric hindrance near the phosphorus center.

- Kinetic studies : Rate constants (k) show a linear correlation with nucleophile concentration (e.g., using NaN in DMSO) .

Q. How should researchers address discrepancies in reported synthetic yields of this compound derivatives?

- Methodological Answer :

- Reagent purity : Ensure aldehydes/ketones are freshly distilled to avoid oxidation byproducts.

- Analytical validation : Cross-check yields via HPLC (C18 column, acetonitrile/water gradient) and H NMR integration .

Q. What recent advancements utilize this compound as a key intermediate in pharmaceutical precursor synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.